4-ciclohexilpiperidin-4-ol

Descripción general

Descripción

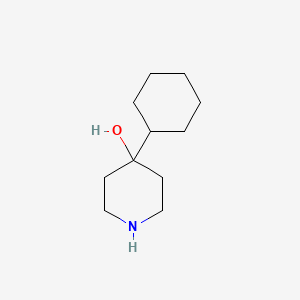

4-Cyclohexyl-4-Piperidinol is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 . It is also known by the synonyms 4-cyclohexylpiperidin-4-ol .

Synthesis Analysis

Piperidine derivatives, including 4-Cyclohexyl-4-Piperidinol, are significant synthetic fragments for designing drugs . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of 4-Cyclohexyl-4-Piperidinol derivatives were synthesized and characterized by physical and spectral methods .Molecular Structure Analysis

The molecular structure of 4-Cyclohexyl-4-Piperidinol consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cyclohexyl-4-Piperidinol include a molecular weight of 183.29 . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Función en el Diseño de Fármacos

Las piperidinas, incluyendo 4-ciclohexilpiperidin-4-ol, se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Juegan un papel significativo en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos .

Presencia en Alcaloides

Los derivados de piperidina también se encuentran en los alcaloides . Los alcaloides son compuestos que ocurren naturalmente, principalmente derivados de plantas, que tienen acciones fisiológicas pronunciadas en los humanos.

Síntesis de Diversos Derivados de Piperidina

This compound se puede utilizar en reacciones intra e intermoleculares que conducen a la formación de diversos derivados de piperidina . Estos incluyen piperidinas sustituidas, spiropiperidinas, piperidinas condensadas y piperidinas .

Evaluación Biológica de Fármacos Potenciales

Los derivados de piperidin-4-ol, incluido this compound, se han evaluado para el tratamiento potencial del VIH . Esto destaca la importancia del compuesto en el desarrollo de nuevos agentes terapéuticos.

Función en Reacciones Multicomponentes

Las piperidinas están involucradas en reacciones multicomponentes . Estas son reacciones altamente eficientes donde tres o más reactivos se combinan para formar un producto, donde básicamente todos o la mayoría de los átomos contribuyen al producto recién formado.

Importancia en Química Orgánica

El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas, como this compound, es una tarea importante de la química orgánica moderna .

Mecanismo De Acción

Target of Action

Piperidine derivatives, which include 4-cyclohexyl-4-piperidinol, have been utilized in various therapeutic applications .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, depending on the specific derivative and its targets .

Result of Action

Piperidine derivatives have been associated with a range of biological activities .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Cyclohexyl-4-Piperidinol is a versatile reagent, and it can be used in a wide range of laboratory experiments. It is relatively inexpensive, and it is easy to handle and store. However, it is not suitable for use in experiments involving high temperatures, as it is thermally unstable.

Direcciones Futuras

The potential applications of 4-Cyclohexyl-4-Piperidinol are still being explored, and there are many potential future directions for research. These include the development of new synthesis methods for 4-Cyclohexyl-4-Piperidinol, the investigation of its use as a catalyst for organic synthesis, the exploration of its potential as a ligand in coordination chemistry, and the study of its biochemical and physiological effects. Additionally, further research is needed to understand the mechanism of action of 4-Cyclohexyl-4-Piperidinol, and to explore its potential applications in the pharmaceutical and agrochemical industries.

Análisis Bioquímico

Biochemical Properties

4-Cyclohexyl-4-Piperidinol plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. One notable interaction is with the chemokine receptor CCR5, which is part of the seven transmembrane G-protein coupled receptor family. This interaction is particularly relevant in the context of HIV-1 entry, as CCR5 serves as an essential coreceptor for the virus . The compound’s ability to act as a CCR5 antagonist suggests its potential in inhibiting HIV-1 infection. Additionally, 4-Cyclohexyl-4-Piperidinol has been shown to interact with other biomolecules, such as lipophilic groups, through strong salt-bridge interactions, further highlighting its versatile biochemical properties .

Cellular Effects

The effects of 4-Cyclohexyl-4-Piperidinol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the CCR5 receptor can alter cell signaling pathways involved in immune response and inflammation . Moreover, 4-Cyclohexyl-4-Piperidinol has been observed to impact gene expression by regulating the transcription of genes associated with viral entry and replication. These cellular effects underscore the compound’s potential in therapeutic applications, particularly in the treatment of viral infections.

Molecular Mechanism

The molecular mechanism of action of 4-Cyclohexyl-4-Piperidinol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of 4-Cyclohexyl-4-Piperidinol to the CCR5 receptor involves a strong salt-bridge interaction with a basic nitrogen atom, which anchors the ligand to the receptor . This interaction inhibits the receptor’s function, preventing the entry of HIV-1 into host cells. Additionally, 4-Cyclohexyl-4-Piperidinol can modulate enzyme activity by either inhibiting or activating specific enzymes involved in metabolic pathways, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Cyclohexyl-4-Piperidinol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical properties over extended periods . Degradation products may form under certain conditions, which could influence its efficacy and safety. Long-term studies in in vitro and in vivo models have demonstrated that 4-Cyclohexyl-4-Piperidinol can have sustained effects on cellular function, particularly in the context of viral inhibition and immune modulation.

Dosage Effects in Animal Models

The effects of 4-Cyclohexyl-4-Piperidinol vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit viral entry and replication without causing significant adverse effects . At higher doses, toxic effects may occur, including alterations in cellular metabolism and immune response. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

4-Cyclohexyl-4-Piperidinol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves hydroxylation and conjugation reactions, which facilitate its excretion from the body . Enzymes such as cytochrome P450 play a crucial role in these metabolic processes, influencing the compound’s bioavailability and efficacy. Additionally, 4-Cyclohexyl-4-Piperidinol can affect metabolic flux and metabolite levels, further impacting cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 4-Cyclohexyl-4-Piperidinol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . For instance, transporters such as P-glycoprotein can facilitate the movement of 4-Cyclohexyl-4-Piperidinol across cell membranes, affecting its distribution within tissues. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Cyclohexyl-4-Piperidinol plays a critical role in its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, phosphorylation and glycosylation can influence the localization of 4-Cyclohexyl-4-Piperidinol to organelles such as the endoplasmic reticulum and Golgi apparatus. These localization patterns are essential for the compound’s interaction with specific biomolecules and its overall efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

4-cyclohexylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10/h10,12-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNUCKUARQPKNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1450925.png)

![7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1450926.png)

![7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride](/img/structure/B1450933.png)

![1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1450934.png)

![2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1450935.png)

![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1450939.png)

![7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1450941.png)

![2,3-Dihydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1450943.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1450948.png)